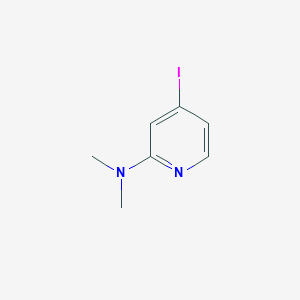![molecular formula C11H17NO2 B15359583 tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate](/img/structure/B15359583.png)
tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate: is a chemical compound with a bicyclic structure that includes a carbamate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with bicyclo[3.1.0]hex-2-ene as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions, including nitration , reduction , and carbamate formation .
Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups are introduced.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include chromium(VI) oxide and peroxides .
Reduction Reagents: Typical reagents are sodium borohydride and hydrazine .
Substitution Reagents: Reagents like alkyl halides and amines are used.
Major Products Formed:
Oxidation Products: Various ketones and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a tool in biological studies, such as enzyme inhibition assays. Medicine: Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets . The exact mechanism involves binding to enzymes or receptors, leading to modifications in biological pathways .
Comparison with Similar Compounds
Bicyclo[3.1.0]hex-2-ene derivatives
Other carbamate compounds
Tert-butyl esters
Uniqueness: Tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate stands out due to its bicyclic structure and the presence of the carbamate group , which offers unique chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8(7)9/h4-5,7-9H,6H2,1-3H3,(H,12,13) |
InChI Key |
RTXKKFSBGVBSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1C=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


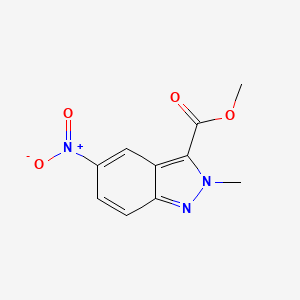
![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)
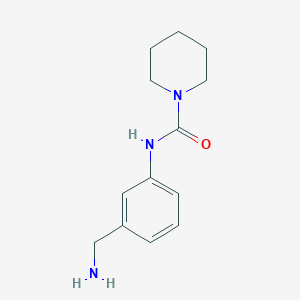
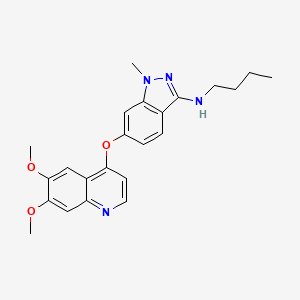
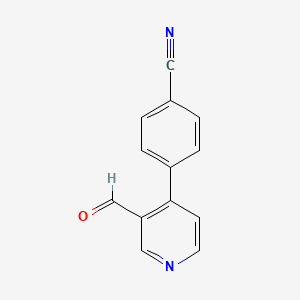

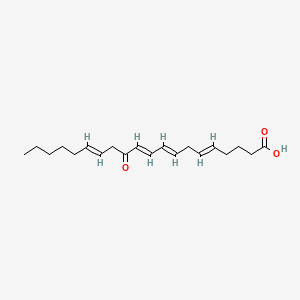
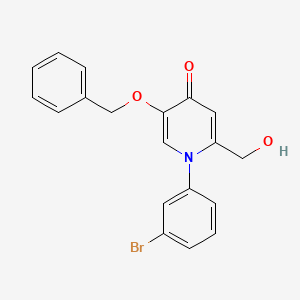
![6-[(2-Methylpropan-2-yl)oxy]imidazo[2,1-a]phthalazine](/img/structure/B15359556.png)
![5-(3-chlorophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B15359559.png)

![6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B15359570.png)

